
N1-methyl-1-phenylethane-1,2-diamine dimaleate
Overview
Description
N1-Methyl-1-phenylethane-1,2-diamine dimaleate is a chemical compound with the molecular formula C9H16N2O4. It is a derivative of ethane-1,2-diamine where one of the hydrogen atoms on the nitrogen is replaced by a methyl group and the other by a phenyl group. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-1-phenylethane-1,2-diamine dimaleate typically involves the reaction of 1,2-diaminoethane with methyl phenyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction is carried out in a controlled environment with precise temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N1-methyl-1-phenylethane-1,2-diamine dimaleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or amides.
Substitution: Generation of alkylated or phenylated derivatives.
Scientific Research Applications
N1-methyl-1-phenylethane-1,2-diamine dimaleate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the development of new materials, catalysts, and biologically active compounds.
Mechanism of Action
The mechanism by which N1-methyl-1-phenylethane-1,2-diamine dimaleate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which are then utilized in catalytic processes. Additionally, it can participate in hydrogen bonding and other non-covalent interactions, influencing biological systems and chemical reactions.
Comparison with Similar Compounds
N1-methyl-1-phenylethane-1,2-diamine dimaleate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N1-methyl-N1-phenylethane-1,2-diamine dihydrochloride and N1-methyl-N1-phenylethane-1,2-diamine. These compounds differ in their counterions and solubility properties, making this compound particularly useful in specific applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;2*5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLRDPQRHNOKB-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(C1=CC=CC=C1)CN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


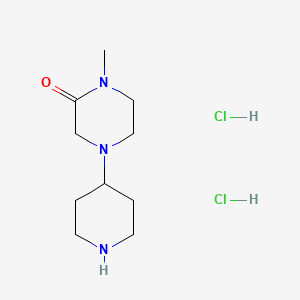
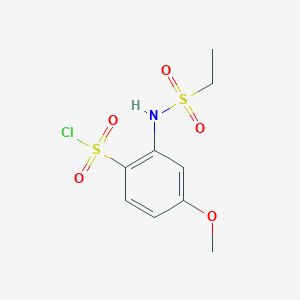
![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
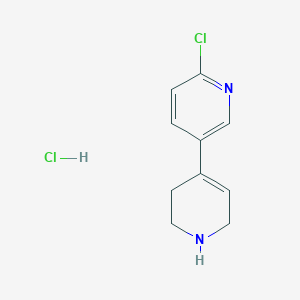


![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)
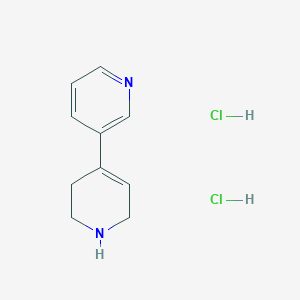
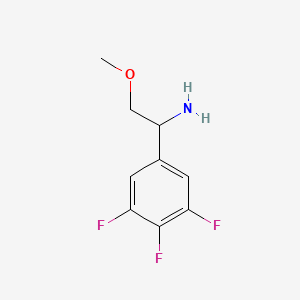

![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)
